CCT3833 -

CCT3833

Catalog Number: EVT-1533779
CAS Number:
Molecular Formula: C18H17NO4S3
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CCT3833, also known as BAL3833, is an orally available inhibitor of the serine/threonine protein kinase family Raf, including A-Raf, B-Raf and C-Raf, with potential antineoplastic activity. Upon administration, pan-RAF kinase inhibitor CCT3833 inhibits Raf-mediated signal transduction pathways, which may inhibit the proliferation of Raf-overexpressing tumor cells. Raf protein kinases play a key role in the RAF/mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling pathway, which is often dysregulated in human cancers and plays a key role in tumor cell proliferation and survival.
Source and Classification

CCT3833 is classified as an orally bioavailable small molecule inhibitor targeting the serine/threonine protein kinase family, specifically the RAF kinases (A-Raf, B-Raf, and C-Raf) and SRC family kinases. It has been investigated in clinical trials for its efficacy against solid tumors, particularly those harboring specific genetic mutations .

Synthesis Analysis

Methods and Technical Details

The synthesis of CCT3833 involves several key steps that ensure the compound's purity and efficacy. Initial synthesis typically occurs in a controlled environment using high-resolution mass spectrometry for monitoring progress and yield. The compound is synthesized via a multi-step reaction process that includes the formation of critical intermediates followed by purification techniques such as medium-pressure liquid chromatography. This method allows for the isolation of CCT3833 with high purity levels, generally exceeding 93% .

During the synthesis, particular attention is paid to reaction conditions such as temperature, solvent choice (e.g., methanol), and reaction time to avoid byproduct formation. The use of electron paramagnetic resonance characterization further aids in confirming the structural integrity of the synthesized compound .

Molecular Structure Analysis

Structure and Data

CCT3833 features a complex molecular structure characterized by its unique pyridopyrazinone moiety, which plays a crucial role in its binding affinity to target kinases. The compound's structure enables it to adopt a type II inhibitor conformation that interacts with the inactive 'DFG-out' state of BRAF and SRC kinases. This structural configuration is essential for its dual inhibition mechanism .

The molecular formula and mass data for CCT3833 indicate a well-defined chemical identity that supports its classification as a potent kinase inhibitor. Detailed structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography .

Chemical Reactions Analysis

Reactions and Technical Details

CCT3833 exhibits significant reactivity within biological systems, particularly concerning its interaction with RAF and SRC kinases. The compound inhibits phosphorylation events downstream of these kinases, effectively blocking critical signaling pathways involved in cancer cell proliferation. In vitro studies have demonstrated that CCT3833 can inhibit both ERK (extracellular signal-regulated kinase) and SRC phosphorylation in various cancer cell lines, including HCT-116 (colorectal cancer), A549 (non-small cell lung cancer), and MIA-PaCa2 (pancreatic cancer) .

The mechanism of action involves competitive inhibition at the ATP-binding site of these kinases, thereby preventing their activation and subsequent signaling cascades that promote tumor growth.

Mechanism of Action

Process and Data

CCT3833 operates through a dual inhibition mechanism targeting both RAF and SRC pathways. By binding to the inactive conformation of BRAF, it effectively prevents the activation of downstream signaling molecules involved in cell growth and survival. Additionally, its inhibition of SRC family kinases disrupts alternative survival pathways that cancer cells may utilize to evade therapy.

Preclinical studies have shown that CCT3833 not only inhibits tumor growth but also enhances sensitivity to other therapeutic agents when used in combination treatments . This dual targeting approach is particularly beneficial for cancers with complex signaling networks.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CCT3833 possesses several notable physical properties:

  • Molecular Weight: Approximately 300 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

Chemical properties include its classification as a small molecule inhibitor with specific interactions with serine/threonine kinases. The compound's pharmacokinetic profile indicates favorable absorption characteristics when administered orally, making it suitable for clinical applications .

Applications

Scientific Uses

CCT3833 is primarily investigated for its applications in oncology, particularly for treating KRAS-mutant cancers where traditional therapies have limited efficacy. Clinical trials have demonstrated its potential to prolong progression-free survival in patients with advanced solid tumors resistant to other treatments.

Introduction

KRAS Mutations in Oncogenesis and Therapeutic Challenges

KRAS mutations represent one of the most prevalent oncogenic drivers in human cancers, occurring in approximately 25% of all malignancies. These mutations exhibit striking tissue-specific prevalence: ~90% in pancreatic ductal adenocarcinoma (PDAC), ~35% in colorectal cancer (CRC), and ~20% in non-small-cell lung cancer (NSCLC) [1] [4]. The glycine-to-valine substitution at codon 12 (G12V) is particularly common in aggressive malignancies like spindle cell sarcomas, while G12C mutations predominate in NSCLC [1] [3]. Despite being identified over three decades ago, KRAS has proven notoriously difficult to target therapeutically due to its smooth protein structure (lacking deep pockets for inhibitor binding), picomolar affinity for GTP, and complex signaling networks involving numerous effector pathways [1] [10]. Consequently, patients with KRAS-mutant tumors face limited treatment options and poor prognoses, exemplified by the 5-year overall survival rate of only 5% for PDAC [1].

Table 1: Prevalence of KRAS Mutations in Major Cancer Types

Cancer TypePrevalence of KRAS MutationsMost Common Subtypes
Pancreatic Ductal Adenocarcinoma~90%G12D, G12V, G12R
Colorectal Cancer~35%G12D, G12V, G13D
Non-Small Cell Lung Cancer~20%G12C, G12V
Spindle Cell SarcomaCase-specificG12V

Current Limitations of RAF/MEK/ERK Pathway Targeting

The RAF/MEK/ERK cascade (MAPK pathway) serves as the primary signaling conduit for oncogenic KRAS. First-generation RAF inhibitors like vemurafenib and dabrafenib demonstrated remarkable efficacy in BRAF-V600E mutant melanomas but proved ineffective or even harmful in KRAS-mutant tumors due to a paradoxical mechanism: drug-induced RAF dimerization causing hyperactivation of the ERK pathway [1] [10]. Subsequent efforts targeting downstream effectors (MEK or ERK inhibitors) showed limited clinical utility due to:

  • Adaptive feedback reactivation: Compensatory pathway upregulation through RTK activation or transcriptional rewiring [1] [10]
  • Tumor heterogeneity: Differential pathway dependency across tumor types [1]
  • Toxicity limitations: Narrow therapeutic indices at doses required for sufficient pathway suppression [1] [10]

These limitations are evidenced by the failure of MEK inhibitors like trametinib in KRAS-mutant PDAC, CRC, and NSCLC clinical trials [1].

Rationale for Dual Inhibition of RAF and SRC Kinases

SRC family kinases (SFKs) are non-receptor tyrosine kinases that functionally interact with KRAS signaling through multiple mechanisms: potentiating RAF activation, facilitating survival pathways (PI3K/AKT), and promoting metastatic phenotypes [1]. Crucially, SRC is overexpressed in advanced PDAC, CRC, and NSCLC, where it correlates with poor prognosis and therapeutic resistance [1] [3]. Preclinical evidence demonstrates that:

  • KRAS-mutant cells exhibit co-dependency on both RAF and SRC signaling pathways [1]
  • Combined RAF and SRC inhibition synergistically induces apoptosis in KRAS-mutant models [1] [3]
  • SRC inhibition prevents adaptive resistance to RAF-targeting agents [1] [4]

This biological rationale provided the foundation for developing CCT3833 (BAL-3833), a first-in-class dual panRAF/SRC inhibitor designed to simultaneously block both critical nodes in KRAS-driven cancers [1] [3].

Properties

Product Name

CCT3833

Molecular Formula

C18H17NO4S3

SMILES

Unknown

Synonyms

BAL3833; BAL-3833; BAL 3833; CCT3833; CCT-3833; CCT 3833.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.